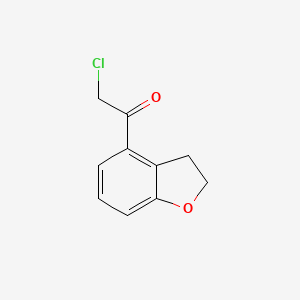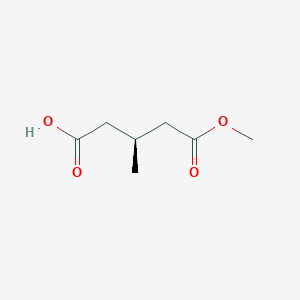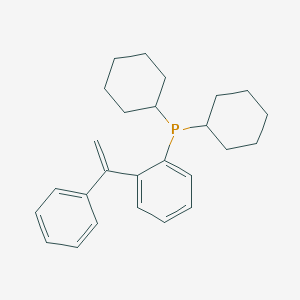![molecular formula C10H9NO4 B12883368 2-(Hydroxymethyl)benzo[d]oxazole-5-acetic acid](/img/structure/B12883368.png)
2-(Hydroxymethyl)benzo[d]oxazole-5-acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Hydroxymethyl)benzo[d]oxazole-5-acetic acid is a heterocyclic compound that belongs to the oxazole family Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethyl)benzo[d]oxazole-5-acetic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminophenol with chloroacetic acid under acidic conditions to form the oxazole ring . Another approach involves the use of acetic acid as a catalyst in a one-pot synthesis .
Industrial Production Methods
Industrial production methods for this compound often involve optimized reaction conditions to maximize yield and purity. These methods may include the use of advanced catalytic systems and continuous flow reactors to ensure efficient and scalable production .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Hydroxymethyl)benzo[d]oxazole-5-acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The oxazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxymethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(Carboxymethyl)benzo[d]oxazole-5-acetic acid.
Reduction: Formation of 2-(Aminomethyl)benzo[d]oxazole-5-acetic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(Hydroxymethyl)benzo[d]oxazole-5-acetic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its biological activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 2-(Hydroxymethyl)benzo[d]oxazole-5-acetic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of microbial enzymes, thereby exhibiting antimicrobial properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methoxybenzo[d]oxazole: Known for its antimicrobial activity.
2-Ethoxybenzo[d]oxazole: Exhibits antifungal properties.
2-Methoxy-5-chlorobenzo[d]oxazole: Shows excellent antibacterial activity.
Uniqueness
2-(Hydroxymethyl)benzo[d]oxazole-5-acetic acid is unique due to its hydroxymethyl group, which allows for additional functionalization and derivatization. This makes it a versatile compound for various applications in medicinal chemistry and material science .
Propriétés
Formule moléculaire |
C10H9NO4 |
|---|---|
Poids moléculaire |
207.18 g/mol |
Nom IUPAC |
2-[2-(hydroxymethyl)-1,3-benzoxazol-5-yl]acetic acid |
InChI |
InChI=1S/C10H9NO4/c12-5-9-11-7-3-6(4-10(13)14)1-2-8(7)15-9/h1-3,12H,4-5H2,(H,13,14) |
Clé InChI |
MDNRRHSENQFWHF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1CC(=O)O)N=C(O2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


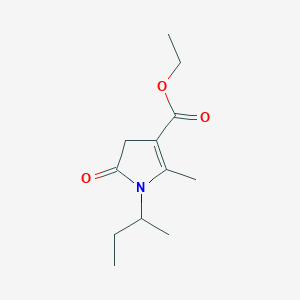
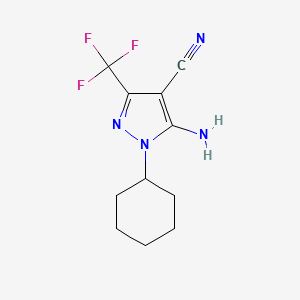
![4-Mercaptobenzo[d]oxazole-2-carbonyl chloride](/img/structure/B12883301.png)


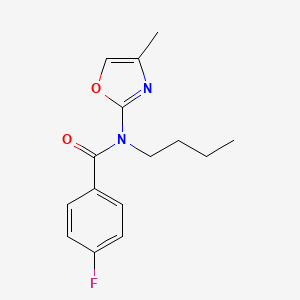
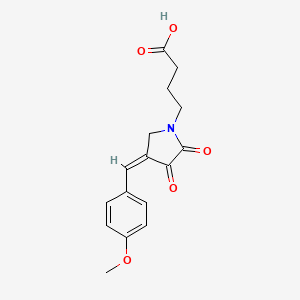

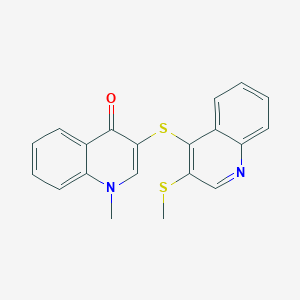
methyl butanoate](/img/structure/B12883359.png)
